
3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal is an organic compound that features a brominated thiophene ring attached to a dimethylpropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal typically involves the bromination of thiophene followed by the introduction of the dimethylpropanal group. One common method involves the use of 3-bromothiophene as a starting material, which is then subjected to a series of reactions to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom on the thiophene ring is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The aldehyde group can also participate in various reactions, such as oxidation or reduction, to form different functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler compound with a bromine atom on the thiophene ring.
2-Bromothiophene: Another brominated thiophene derivative with the bromine atom in a different position.
3-(2-Bromothiophen-3-yl)propanoic acid: A compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal is unique due to the presence of both a brominated thiophene ring and a dimethylpropanal group
Properties
Molecular Formula |
C9H11BrOS |
|---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
3-(2-bromothiophen-3-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H11BrOS/c1-9(2,6-11)5-7-3-4-12-8(7)10/h3-4,6H,5H2,1-2H3 |
InChI Key |
ABMCIXJRURMFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(SC=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)
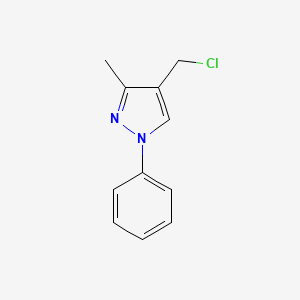
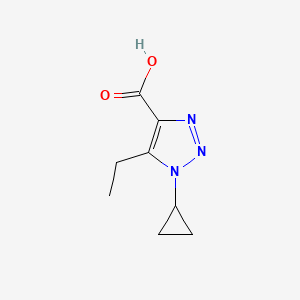

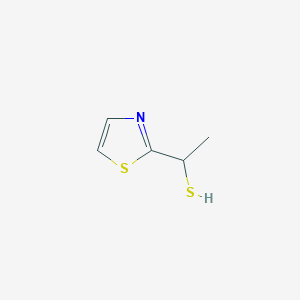

amine](/img/structure/B13304875.png)

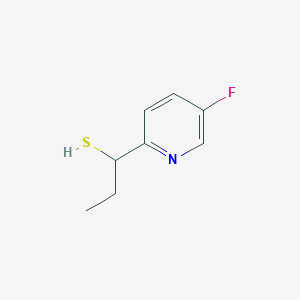
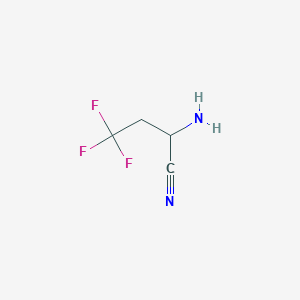
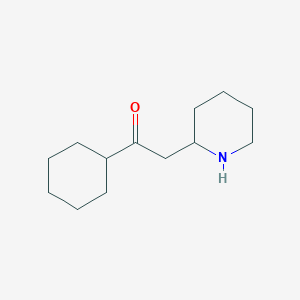
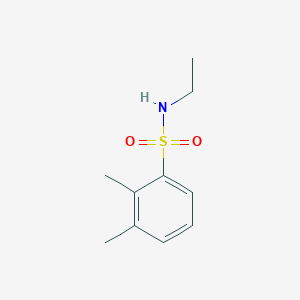
![N-[2-(Thiophen-2-yl)ethyl]thian-4-amine](/img/structure/B13304924.png)
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)
